

# Dihydrosafrole: A Comprehensive Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dihydrosafrole*

Cat. No.: *B124246*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dihydrosafrole**, a derivative of safrole found in certain essential oils, has been the subject of toxicological evaluation due to its structural similarity to known carcinogens. This technical guide provides a comprehensive overview of the toxicological profile of **dihydrosafrole**, with a focus on its metabolism, genotoxicity, carcinogenicity, and acute and chronic toxicity. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a thorough understanding of the toxicological properties of **dihydrosafrole**.

## Chemical and Physical Properties

Property	Value
Chemical Name	1,2-(Methylenedioxy)-4-propylbenzene
CAS Number	94-58-6
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	164.20 g/mol
Appearance	Colorless oily liquid

## Metabolism and Pharmacokinetics

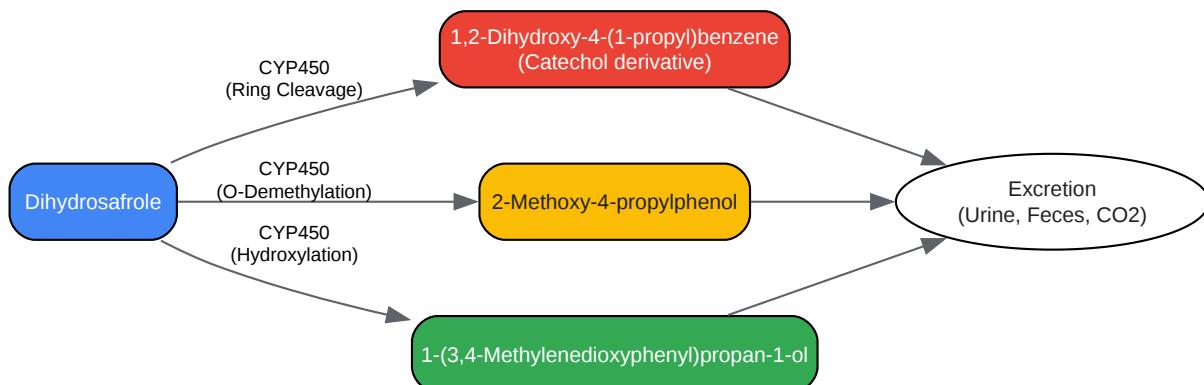
The biotransformation of **dihydrosafrole** is a critical determinant of its toxicity. Metabolism primarily occurs in the liver and involves the cytochrome P450 (CYP450) enzyme system.

## Metabolic Pathways

The metabolism of **dihydrosafrole** proceeds through several key pathways:

- Cleavage of the Methylenedioxyphenyl Ring: A major metabolic route involves the cleavage of the methylenedioxy bridge, leading to the formation of catechols. This process is crucial for the detoxification and excretion of the compound.
- Hydroxylation: Hydroxylation of the propyl side chain and the aromatic ring can occur, leading to the formation of various hydroxylated metabolites.
- Formation of Reactive Metabolites: While the primary metabolic pathways are aimed at detoxification, the formation of reactive electrophilic intermediates can occur, which may contribute to the genotoxic and carcinogenic properties of **dihydrosafrole**.

A proposed metabolic pathway for **dihydrosafrole** is illustrated below:



[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **dihydrosafrole**.

## Experimental Protocols for Metabolism Studies

In Vivo Metabolism Study in Rats:

- Animal Model: Male Wistar rats.
- Administration: Oral gavage.
- Sample Collection: Urine and feces collected over 72 hours.
- Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of metabolites in urine.

## Genotoxicity

The genotoxic potential of **dihydrosafrole** and its metabolites has been a key area of investigation.

## Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Experimental Protocol:

- Strains: *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix from rat liver).
- Method: Plate incorporation method.
- Concentrations: A range of concentrations of **dihydrosafrole** are tested.
- Endpoint: The number of revertant colonies is counted.

While specific results for **dihydrosafrole** in the Ames test are not readily available in the public domain, the genotoxicity of its structural analog, safrole, and its metabolites has been studied. Safrole itself is generally not mutagenic in the Ames test without metabolic activation, but some of its metabolites have shown mutagenic activity.

## In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage.

Experimental Protocol:

- Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Treatment: Cells are exposed to various concentrations of **dihydrosafrole** with and without metabolic activation.
- Endpoint: The frequency of micronucleated cells is determined.

Specific data on the in vitro micronucleus assay for **dihydrosafrole** is limited. However, studies on safrole have indicated the potential for chromosomal damage.

## Carcinogenicity

**Dihydrosafrole** has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[\[1\]](#)[\[2\]](#) This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.[\[1\]](#)[\[2\]](#)

## Long-Term Carcinogenicity Bioassay in Rats

Oral administration of **dihydrosafrole** has been shown to be carcinogenic to the esophagus in rats.[1][2]

Experimental Protocol:

- Animal Model: Rats (strain not specified in available summaries).
- Route of Administration: Oral.
- Key Finding: Induction of tumors in the esophagus.[1][2]

Further details on the specific dosing regimen, duration of the study, and tumor incidence from the primary study are not fully available in the summarized reports.

## Carcinogenicity in Mice

Oral administration of **dihydrosafrole** has also been shown to produce liver tumors in male mice and an increased incidence of lung tumors in both male and female mice.[2]

## Acute and Chronic Toxicity

### Acute Oral Toxicity

The acute oral toxicity of **dihydrosafrole** has been determined in rodents.

Species	Route	LD <sub>50</sub> (mg/kg)
Rat	Oral	2260
Mouse	Oral	3700
Rabbit	Dermal	>5000

Experimental Protocol for Acute Oral Toxicity (General Guideline based on OECD 401):

- Animal Model: Rats or mice.
- Administration: A single oral dose administered by gavage.

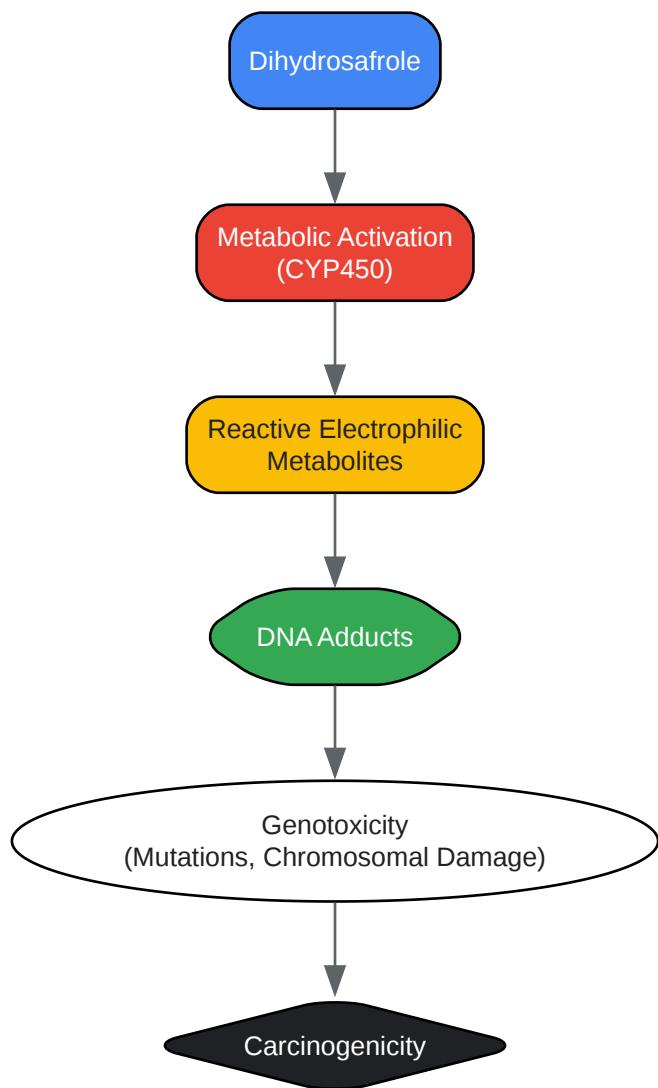
- Observation Period: Typically 14 days, with observations for clinical signs of toxicity and mortality.
- Endpoint: Determination of the median lethal dose ( $LD_{50}$ ).

## Chronic Toxicity

Long-term exposure to **dihydrosafrole** in animal studies has been linked to the development of tumors, as detailed in the carcinogenicity section.

## Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways involved in **dihydrosafrole**-induced toxicity are not fully elucidated. However, it is hypothesized that the formation of reactive metabolites that can bind to cellular macromolecules, including DNA, is a key initiating event.



[Click to download full resolution via product page](#)

Caption: Hypothetical pathway for **dihydrosafrole**-induced carcinogenicity.

## Conclusion

The available toxicological data indicates that **dihydrosafrole** is a compound of concern due to its carcinogenic potential in experimental animals. Its metabolism can lead to the formation of reactive intermediates capable of damaging DNA. While detailed protocols and quantitative data for some key studies are not exhaustively reported in publicly accessible summaries, the overall evidence warrants a cautious approach to human exposure. Further research to fully elucidate the mechanisms of toxicity and to obtain more detailed dose-response data would be beneficial for a more comprehensive risk assessment. This guide provides a foundational

understanding of the toxicological profile of **dihydrosafrole** to aid in future research and safety evaluations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safrole, Isosafrole and Dihydrosafrole (IARC Summary & Evaluation, Volume 1, 1972) [inchem.org]
- 2. Safrole, Isosafrole, and Dihydrosafrole (IARC Summary & Evaluation, Volume 10, 1976) [inchem.org]
- To cite this document: BenchChem. [Dihydrosafrole: A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124246#toxicological-profile-of-dihydrosafrole-overview>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)